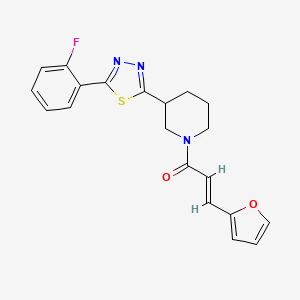

![molecular formula C18H18N2OS2 B2763744 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 898414-86-3](/img/structure/B2763744.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as IBTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBTM is a member of the benzothiazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated various methodologies for synthesizing benzothiazole and thiadiazole derivatives, highlighting their potential in developing complex molecules. For instance, Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the formation of novel compounds with potential applications in material science and coordination chemistry (Adhami et al., 2012). Similarly, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation, offering a sustainable approach to creating these heterocyclic compounds (Qian et al., 2017).

Biological Activity and Applications

The biological activities of benzothiazole and thiadiazole derivatives have been extensively studied. Tiwari et al. (2017) synthesized a series of compounds containing a thiadiazole scaffold and evaluated their anticancer activity, revealing some compounds with promising anticancer properties (Tiwari et al., 2017). Another study by Hebishy et al. (2020) focused on the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles, identifying compounds with significant antiviral activities (Hebishy et al., 2020).

Supramolecular Chemistry

The role of benzamide derivatives in supramolecular chemistry has been investigated, with Yadav and Ballabh (2020) studying N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators. They highlighted the impact of methyl functionality and S⋯O interaction on gelation behavior, providing insights into the design of new gelators (Yadav & Ballabh, 2020).

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-11(2)12-8-9-14-16(10-12)23-18(19-14)20-17(21)13-6-4-5-7-15(13)22-3/h4-11H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUHYODCLGBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)

![1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2763670.png)

![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)

![1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2763673.png)

![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide](/img/structure/B2763678.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2763680.png)

![N-(2,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2763681.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)